N-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide
Description
N-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide is a complex organic compound that features a unique combination of furan, thieno, and pyrimidine rings
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S/c1-16-12(19)9-6-10(22-13(9)17(2)14(16)20)11(18)15-7-8-4-3-5-21-8/h3-6H,7H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIVOQYVIYNYSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C(=O)NCC3=CC=CO3)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the furan-2-ylmethyl group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the synthesis. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The furan and thieno rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, N-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.
Medicine
The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new drugs.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and other high-performance materials.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: This compound shares the furan-2-ylmethyl group but has an indole ring instead of the thieno[2,3-d]pyrimidine core.
N-(furan-2-ylmethyl)furan-2-carboxamide: This compound features two furan rings and is used in similar applications.
Uniqueness
N-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide is unique due to its combination of furan, thieno, and pyrimidine rings. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and industrial applications.
Biological Activity
N-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a thieno[2,3-d]pyrimidine core with various functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of 388.44 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an enzyme inhibitor by binding to specific active sites on target enzymes. This inhibition disrupts biochemical pathways that are crucial for cellular function and proliferation.
- Interaction with Nucleic Acids : Its structure allows it to interact with DNA and RNA, potentially affecting gene expression and leading to apoptosis in cancer cells.
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against various pathogens, suggesting its potential use in treating infections.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological contexts:
- Antitumor Activity : A study evaluated the compound's effect on human cancer cell lines (e.g., Mia PaCa-2 and PANC-1). The results demonstrated significant growth inhibition and induction of apoptosis compared to control treatments.
- Antimicrobial Efficacy : Research involving disk diffusion methods showed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
- Anti-inflammatory Effects : In animal models of inflammation, treatment with the compound resulted in a marked decrease in inflammatory cytokines and improved clinical scores compared to untreated controls.
Research Findings
Recent research has focused on elucidating the structure-activity relationship (SAR) of this compound:
- SAR Studies : Variations in substituents on the thieno[2,3-d]pyrimidine scaffold have been systematically explored to enhance potency and selectivity against target enzymes.
- In Silico Modeling : Computational studies have predicted favorable binding interactions with target enzymes based on molecular docking simulations.
Q & A
Q. Purity Validation :
- Chromatography : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).
- HPLC : Final purity assessment (C18 column, mobile phase: acetonitrile/water with 0.1% formic acid).
- Spectroscopy : Confirm structure using -NMR (e.g., furan protons at δ 6.2–7.4 ppm) and HRMS .
Basic: What analytical techniques are critical for characterizing this compound’s electronic and steric properties?
Methodological Answer:
- NMR Spectroscopy : -NMR identifies electronic environments (e.g., carbonyl carbons at δ 160–180 ppm).
- X-ray Crystallography : Resolves steric hindrance from the furan and thienopyrimidine moieties.
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict HOMO/LUMO distributions and reactive sites .
Advanced: How can researchers optimize reaction yields when introducing the furan-2-ylmethyl substituent?
Methodological Answer:
- Condition Screening : Use Design of Experiments (DoE) to test variables:
- Temperature : 60–100°C (higher temperatures may accelerate coupling but risk decomposition).
- Catalyst : Pd(OAc)/Xantphos for Suzuki-Miyaura coupling (if applicable).
- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.
- Workup : Purify via column chromatography (silica gel, gradient elution) to isolate the desired product from regioisomers .
Advanced: How should contradictory bioactivity data (e.g., antimicrobial vs. inactivity) be addressed in structure-activity relationship (SAR) studies?
Methodological Answer:
Comparative Assays : Test the compound and analogs against identical bacterial strains (e.g., Proteus vulgaris, Pseudomonas aeruginosa) under standardized MIC protocols.
Structural Analysis : Compare with active derivatives (e.g., 3-amino-2-(benzylthio)-thienopyrimidine carboxamide ). Key differences:
- Substituent Effects : Furan vs. benzylthio groups may alter membrane permeability.
- LogP Adjustments : Introduce hydrophilic groups (e.g., -OH, -NH) to improve solubility and bioavailability.
Mechanistic Studies : Use fluorescence quenching or SPR to assess target binding affinity .
Advanced: What computational strategies predict pharmacokinetic properties (e.g., solubility, metabolic stability)?
Methodological Answer:
- QSAR Models : Train models using PubChem datasets to predict logP (current compound: estimated logP ~2.8) and aqueous solubility.
- ADMET Prediction : Tools like SwissADME assess CYP450 metabolism (e.g., furan rings may undergo oxidative cleavage).
- Molecular Dynamics (MD) : Simulate interactions with biological membranes to evaluate passive diffusion .
Advanced: How can researchers resolve discrepancies in thermal stability data during DSC analysis?
Methodological Answer:
Controlled Heating Rates : Use DSC at 5–10°C/min under nitrogen to observe decomposition events (e.g., furan ring degradation above 200°C).
Comparative TGA : Validate mass loss patterns (e.g., 5% weight loss at 150°C indicates solvent residue).
Replicate Experiments : Perform triplicate runs to distinguish experimental noise from true thermal events .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
